(S)-Alpha-allyl-proline,HCl
CAS No.:
Cat. No.: VC15984968
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14ClNO2 |
---|---|
Molecular Weight | 191.65 g/mol |
IUPAC Name | (2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1 |
Standard InChI Key | OXIPWMWSVJMAQA-FJXQXJEOSA-N |
Isomeric SMILES | C=CCN1CCC[C@H]1C(=O)O.Cl |
Canonical SMILES | C=CCN1CCCC1C(=O)O.Cl |
Introduction
Chemical and Structural Profile
Molecular Characteristics
(S)-Alpha-allyl-proline hydrochloride is characterized by its stereochemically defined structure, where the allyl group () is appended to the alpha carbon of the proline backbone. The hydrochloride salt formation stabilizes the compound, enabling practical handling and storage at room temperature . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.66 g/mol |
Melting Point | 230–232°C |
CAS Number | 129704-91-2 |
Storage Conditions | Room temperature |
The allyl group’s presence introduces unsaturation, enabling further chemical modifications such as oxidation, reduction, and cross-coupling reactions .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure, with vinyl protons () appearing as distinct signals between δ 5.0–6.0 ppm . High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 191.7 (), consistent with its molecular formula .
Synthesis Methods and Production Processes
Laboratory-Scale Synthesis
The synthesis of (S)-alpha-allyl-proline hydrochloride typically begins with commercially available (S)-proline. Allylation is achieved via nucleophilic substitution using allyl bromide in the presence of a strong base such as sodium hydride () . Subsequent treatment with hydrochloric acid yields the hydrochloride salt, which is purified through recrystallization or column chromatography to achieve ≥98% purity .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and stereochemical purity. Automated systems maintain precise temperature control (0–25°C) to minimize racemization, ensuring enantiomeric excess (>99%) . Scalable processes reduce production costs, making the compound accessible for large-scale pharmaceutical applications.
Pharmaceutical and Therapeutic Applications
Peptide-Based Drug Development
As a chiral building block, (S)-alpha-allyl-proline hydrochloride is integral to synthesizing enantiomerically pure peptides. Its incorporation into peptide sequences enhances metabolic stability and bioavailability, critical for oral drug formulations . For example, proline-rich peptides derived from this compound exhibit improved resistance to proteolytic degradation, making them candidates for antiviral and anticancer therapies .
Enzyme Inhibition and Receptor Modulation
The compound’s rigid pyrrolidine scaffold mimics natural substrates, enabling competitive inhibition of enzymes such as pyrroline-5-carboxylate reductase 1 (PYCR1) . PYCR1 inhibition disrupts proline metabolism in cancer cells, impairing redox balance and triggering apoptosis . Preclinical studies highlight its potential in breast cancer models, where it reduces spheroid growth by 50% .
Neurological Disorder Therapeutics
In medicinal chemistry, (S)-alpha-allyl-proline hydrochloride serves as a precursor for designing neurotransmitter analogs. Its modulatory effects on GABA receptors are under investigation for treating epilepsy and anxiety disorders .
Quantity | Price | Lead Time |
---|---|---|
0.100 g | $386.31 | 10–20 days |
The high cost per gram underscores its value in high-impact research, particularly in drug discovery .
Market Trajectory
Growing demand for chiral intermediates in asymmetric synthesis is expected to drive production scaling, potentially reducing costs by 30–40% over the next decade .
Research Directions and Future Prospects
Targeted Drug Delivery Systems
Ongoing research explores conjugating (S)-alpha-allyl-proline hydrochloride to nanoparticle carriers for site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target effects .
Structural Analogs and SAR Studies
Systematic structure-activity relationship (SAR) studies aim to optimize the allyl group’s positioning and substituents, improving binding affinity for PYCR1 and related enzymes .
Sustainable Synthesis Routes
Green chemistry initiatives focus on replacing traditional allylation reagents with biocatalysts, reducing waste and energy consumption .
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